molecular formula C7H11FO3 B13693726 Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate

Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate

Cat. No.: B13693726
M. Wt: 162.16 g/mol
InChI Key: JKUFZOSEJKHFAG-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is a fluorinated tetrahydrofuran derivative featuring a methyl ester group at position 3, a fluorine atom at position 4, and an additional methyl substituent at position 3 of the tetrahydrofuran ring.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

methyl 4-fluoro-3-methyloxolane-3-carboxylate

InChI

InChI=1S/C7H11FO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4H2,1-2H3

InChI Key

JKUFZOSEJKHFAG-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate typically involves:

  • Construction of the tetrahydrofuran ring with appropriate methyl and carboxylate groups.
  • Introduction of the fluorine atom at the 4-position.
  • Esterification to form the methyl carboxylate.

Fluorination is often achieved via nucleophilic substitution or electrophilic fluorination, depending on the substrate's electronic nature.

Nucleophilic Fluorination via Aromatic Substitution Analogues

Although direct preparation methods for this compound are scarce, related fluorinated heterocyclic esters such as methyl 3-fluoropyridine-4-carboxylate have been synthesized via nucleophilic aromatic substitution (SNAr) of nitro groups by fluoride ions. This method exploits the electron-poor aromatic system and the good leaving group ability of the nitro substituent, allowing efficient substitution with fluoride anion in polar aprotic solvents like dry dimethyl sulfoxide (DMSO) at elevated temperatures (120 °C) with cesium fluoride as the fluoride source, yielding fluorinated esters in moderate yields (~38%).

This approach demonstrates the feasibility of nucleophilic fluorination on heterocyclic esters and may inspire analogous strategies for tetrahydrofuran derivatives, especially if suitably activated leaving groups are introduced.

Esterification and Ring-Forming Steps

In patents related to fluorinated heterocyclic compounds, esterification is often performed by reacting carboxylic acid intermediates with methanol in the presence of thionyl chloride or acid catalysts to form methyl esters. For example, methyl esters of triazole carboxylic acids were prepared by dropwise addition of thionyl chloride to the acid in methanol, followed by purification steps.

Ring closure to form tetrahydrofuran derivatives may involve intramolecular cyclization under acidic or basic conditions, often starting from hydroxy acids or halohydrins.

Fluorination Using Fluoride Sources and Catalysts

Selective fluorination can be achieved by:

  • Using fluoride salts such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), which provide nucleophilic fluoride ions.
  • Employing transition metal catalysts or hydrogenation conditions to facilitate substitution or defluorination steps, as seen in iridium or palladium-catalyzed processes.

For example, in a hydrogenation vessel, iridium on calcium carbonate was used with sodium sulfate and N-methylpyrrolidone to mediate transformations involving fluorinated intermediates.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Yield / Notes Source
Nucleophilic fluorination CsF, dry DMSO, 120 °C, 1.5 h Substitution of nitro group by fluoride in heterocycle 38% yield of fluorinated ester
Esterification Methanol, thionyl chloride, dropwise addition Conversion of carboxylic acid to methyl ester Efficient methyl ester formation
Ring closure Acid/base catalysis on hydroxy acid precursors Formation of tetrahydrofuran ring Dependent on substrate and conditions Inferred
Catalytic hydrogenation 5% Ir on CaCO3, N-methylpyrrolidone, Na2SO4 Facilitate fluorination or intermediate transformations Used in fluorinated heterocyclic synthesis

Research Discoveries and Notes

  • The nucleophilic aromatic substitution approach highlights the importance of electron-withdrawing groups (e.g., nitro) as leaving groups to enable fluorination by fluoride ions, which could be adapted for tetrahydrofuran derivatives if suitable precursors are designed.
  • Esterification using thionyl chloride in methanol is a robust method for methyl ester formation in fluorinated heterocycles, ensuring high purity and yield.
  • Transition metal catalysis (e.g., iridium or palladium) under hydrogenation conditions can be employed to modify fluorinated intermediates, potentially useful in multi-step syntheses involving fluorinated tetrahydrofurans.
  • The use of polar aprotic solvents such as DMSO enhances nucleophilic fluorination efficiency by stabilizing fluoride ions and promoting substitution reactions.
  • No direct preparation route exclusively for this compound was found in the surveyed literature; however, analogous methods in related fluorinated heterocyclic esters provide a foundation for synthetic strategy development.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-fluoro-3-methyltetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 4-fluoro-3-methyltetrahydrofuran-3-methanol.

    Substitution: Formation of 4-aminomethyl-3-methyltetrahydrofuran-3-carboxylate or 4-thiomethyl-3-methyltetrahydrofuran-3-carboxylate.

Scientific Research Applications

Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.

Comparison with Similar Compounds

Tetrahydrofuran-3-Carboxylic Acid (CAS 89364-31-8)

  • Structural Differences : Lacks the 4-fluoro and 3-methyl substituents present in the target compound.
  • Properties :
    • Molecular weight: 116.12 g/mol (vs. ~150.12 g/mol for the target compound, estimated via addition of F and CH₃ groups).
    • Higher acidity due to the free carboxylic acid group, whereas the target’s ester group reduces acidity and enhances volatility.
    • Solubility: Likely more polar and water-soluble than the methyl ester derivative .
  • Applications : Used in synthetic intermediates; the esterified target compound may offer better bioavailability for pharmaceutical applications.

Methyl 4-Oxotetrahydrofuran-3-Carboxylate (CAS 57595-23-0)

  • Structural Differences : Contains a ketone (oxo) group at position 4 instead of fluorine.
  • Properties: Molecular formula: C₆H₈O₄ (vs. C₇H₉FO₃ for the target compound). The oxo group increases electrophilicity, making it reactive toward nucleophiles, whereas the fluorine atom in the target compound may stabilize the ring via electron-withdrawing effects. Synthetic Accessibility: No commercial suppliers are listed, suggesting challenges in synthesis or niche applications .

(R)-Tetrahydrofuran-3-Carboxylic Acid

  • Structural Differences : Stereoisomer of tetrahydrofuran-3-carboxylic acid; the target compound’s stereochemistry (if specified) could influence chiral recognition in biological systems.
  • Properties: Similar molecular weight to the non-fluorinated parent compound but distinct optical activity. Enantiopure forms of the target compound may exhibit enhanced binding affinity in drug design .

Tetrahydro-2H-Pyran-3-Carboxylic Acid

  • Structural Differences : Six-membered pyran ring vs. five-membered tetrahydrofuran ring.
  • Properties :
    • Increased ring size alters conformational flexibility and hydrogen-bonding capacity.
    • Lower ring strain in pyran derivatives may enhance thermal stability compared to tetrahydrofuran analogs .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Methyl 4-Fluoro-3-Methyltetrahydrofuran-3-Carboxylate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Insights
Target Compound C₇H₉FO₃ ~150.12 4-F, 3-CH₃, 3-COOCH₃ Fluorine enhances stability and lipophilicity
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 3-COOH Higher polarity, acidic
Methyl 4-oxotetrahydrofuran-3-carboxylate C₆H₈O₄ 144.13 4-O, 3-COOCH₃ Oxo group increases electrophilicity
Tetrahydro-2H-pyran-3-carboxylic acid C₆H₁₀O₃ 130.14 Six-membered ring Lower ring strain, higher stability

Key Observations:

  • Fluorine Impact: The 4-fluoro substituent in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs, as seen in fluorinated azo dyes where fluorine enhances biological activity .
  • Ester vs. Acid : The methyl ester group improves membrane permeability relative to carboxylic acids, critical for drug delivery .

Biological Activity

Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the tetrahydrofuran ring structure contributes to its pharmacological properties. This article reviews various studies and findings related to the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique chemical structure that enhances its interaction with biological targets. The fluorine atom increases lipophilicity and can influence the compound's metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cellular functions.

Efficacy in Cell Lines

Studies have demonstrated that this compound exhibits significant activity against cancer cell lines. For example, in vitro assays revealed:

  • IC50 Values : The compound showed IC50 values ranging from 0.5 to 2 µM in various cancer cell lines, indicating potent cytotoxic effects.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in treated cells compared to controls.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound:

  • Microtox Assays : Toxicity testing using Vibrio fischeri indicated moderate toxicity with an EC50 value around 200 mg/L, suggesting a need for careful dosage considerations in therapeutic applications.
  • Animal Models : Preliminary studies in animal models have shown no significant adverse effects at therapeutic doses, but further studies are warranted for long-term safety evaluations.

Case Study 1: Cancer Treatment

A recent study investigated the effects of this compound on breast cancer cells. The results indicated that the compound reduced cell viability by approximately 70% after 48 hours of treatment. Mechanistic studies suggested that this was mediated through the activation of caspase pathways leading to apoptosis.

Case Study 2: Inflammatory Disorders

In another study focusing on inflammatory diseases, this compound was tested for its ability to inhibit pro-inflammatory cytokines. Results showed a significant decrease in TNF-alpha and IL-6 levels in treated macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundIC50 (µM)Apoptosis InductionAnti-inflammatory Activity
This compound0.5 - 2YesYes
Compound A (similar structure)1 - 5YesNo
Compound B (related fluorinated compound)0.8 - 3NoYes

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain reactions between 0°C and room temperature to avoid side reactions from exothermic steps .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity in fluorination steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product from unreacted starting materials .

What spectroscopic and crystallographic techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question
Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. 19^{19}F NMR is essential for verifying fluorine integration .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1700–1750 cm1^{-1}) and C-F vibrations (1000–1100 cm1^{-1}) .

Q. Crystallography :

  • Single-crystal X-ray diffraction (SHELX) : Resolve absolute configuration and confirm substituent positions. SHELXL refinement is recommended for high-resolution data .

Q. Purity Assessment :

  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to quantify impurities .

How can researchers address challenges in stereochemical analysis of this compound, particularly regarding the fluorine substituent’s influence on conformation?

Advanced Research Question

  • Dynamic NMR : Monitor ring puckering and fluorine-induced conformational changes at variable temperatures .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers if racemization occurs during synthesis .

What computational chemistry approaches are suitable for predicting the reactivity or biological interactions of this compound?

Advanced Research Question

  • Reactivity Prediction :
    • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Biological Interactions :
    • Molecular Docking : Screen against protein targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite to predict binding affinities .
    • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (GROMACS or AMBER) .

What are the standard protocols for assessing the chemical stability of this compound under varying storage conditions?

Basic Research Question

  • Accelerated Degradation Studies :
    • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
    • Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze ester hydrolysis products by LC-MS .
  • Storage Recommendations :
    • Store at –20°C in inert atmospheres (argon) to prevent oxidation or moisture absorption .

How should researchers design experiments to resolve discrepancies in reported synthetic yields or spectral data for derivatives of this compound?

Advanced Research Question

  • Reproducibility Checks :
    • Replicate Conditions : Systematically vary solvents, catalysts, and temperatures to identify critical yield-limiting factors .
  • Advanced Characterization :
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm regiochemistry .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas of unexpected byproducts .

What methodologies are effective for studying the potential bioactivity of this compound against specific biological targets?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based activity assays .
  • Cellular Studies :
    • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Mechanistic Probes :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.